Nalpha-acetyl-N-(4-tert-butylbenzyl)tryptophanamide
Overview
Description
Nalpha-acetyl-N-(4-tert-butylbenzyl)tryptophanamide is a synthetic compound that combines the structural features of tryptophan, a naturally occurring amino acid, with a tert-butylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-acetyl-N-(4-tert-butylbenzyl)tryptophanamide typically involves the following steps:
Protection of the Tryptophan Amine Group: The amine group of tryptophan is protected using an acetyl group to prevent unwanted reactions during subsequent steps.
Formation of the Benzyl Derivative: The protected tryptophan is then reacted with 4-tert-butylbenzyl chloride under basic conditions to form the benzyl derivative.
Deprotection: The acetyl group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Nalpha-acetyl-N-(4-tert-butylbenzyl)tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected amines.
Scientific Research Applications
Nalpha-acetyl-N-(4-tert-butylbenzyl)tryptophanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nalpha-acetyl-N-(4-tert-butylbenzyl)tryptophanamide involves its interaction with specific molecular targets. The tert-butylbenzyl group may enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the tryptophan moiety could interact with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-acetyltryptophanamide: Lacks the tert-butylbenzyl group, making it less hydrophobic.
N-benzyltryptophanamide: Contains a benzyl group instead of a tert-butylbenzyl group, affecting its binding properties.
Uniqueness
Nalpha-acetyl-N-(4-tert-butylbenzyl)tryptophanamide is unique due to the presence of the tert-butylbenzyl group, which enhances its hydrophobicity and potentially its binding affinity to certain biological targets. This makes it a valuable compound for studying hydrophobic interactions in biological systems.
Properties
IUPAC Name |
2-acetamido-N-[(4-tert-butylphenyl)methyl]-3-(1H-indol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-16(28)27-22(13-18-15-25-21-8-6-5-7-20(18)21)23(29)26-14-17-9-11-19(12-10-17)24(2,3)4/h5-12,15,22,25H,13-14H2,1-4H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHMQVVNOFGQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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